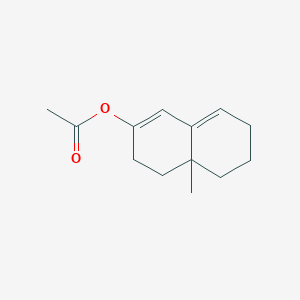
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate is an organic compound with a complex structure It is a derivative of naphthalene, characterized by the presence of a methyl group and an acetate group
Preparation Methods
The synthesis of 4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate involves several steps. One common method is the hydrogenation of 4a-Methyl-2-naphthol, followed by acetylation. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and an acetylating agent like acetic anhydride . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles like amines or thiols
Scientific Research Applications
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma
Mechanism of Action
The mechanism by which 4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate can be compared with similar compounds such as:
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl methanol: This compound has a hydroxyl group instead of an acetate group, leading to different chemical properties and reactivity.
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl ketone: The presence of a ketone group instead of an acetate group results in different applications and chemical behavior
Properties
CAS No. |
72938-40-0 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(4a-methyl-4,5,6,7-tetrahydro-3H-naphthalen-2-yl) acetate |
InChI |
InChI=1S/C13H18O2/c1-10(14)15-12-6-8-13(2)7-4-3-5-11(13)9-12/h5,9H,3-4,6-8H2,1-2H3 |
InChI Key |
VRBRJOPIKKAIMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=CCCCC2(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


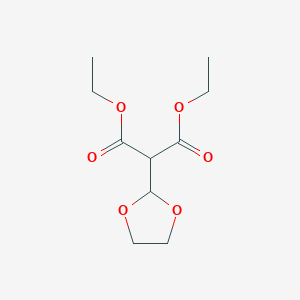

![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)

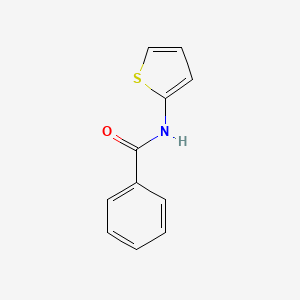
![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
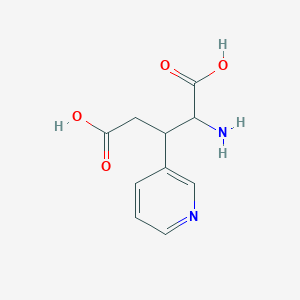

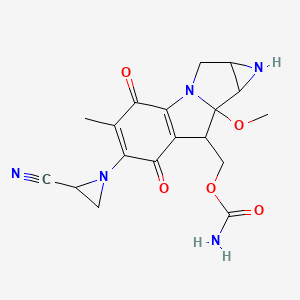
![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
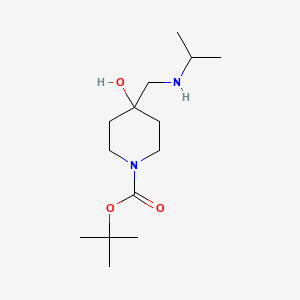
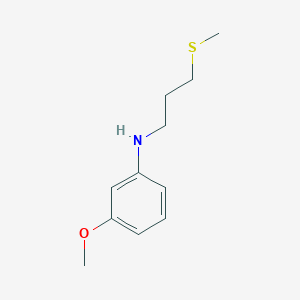
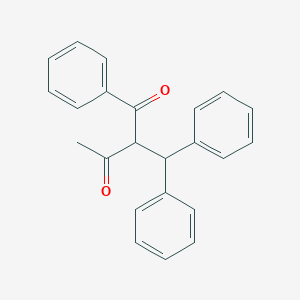
![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)
